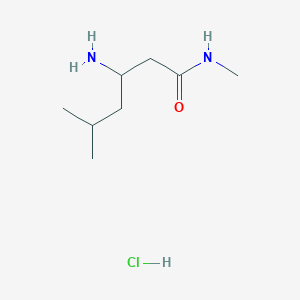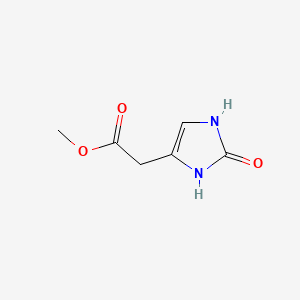
methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes an imidazole ring fused with a methyl ester group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve the overall yield. Additionally, the use of advanced catalysts and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce hydroxylated imidazole compounds .
Applications De Recherche Scientifique
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex imidazole derivatives used in various chemical reactions and processes.
Biology: The compound is used in studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate
Uniqueness
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific ester group and the position of the oxo group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-11-5(9)2-4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) |
Clé InChI |
YTLGKRYDLUEHIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CNC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
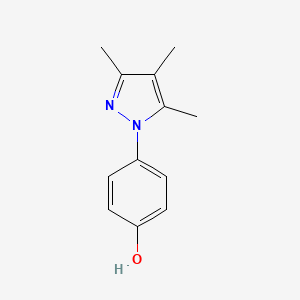
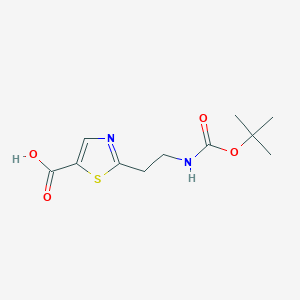
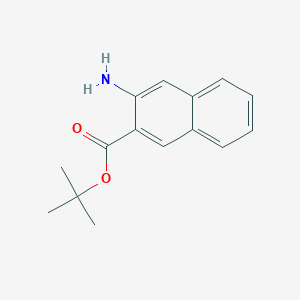
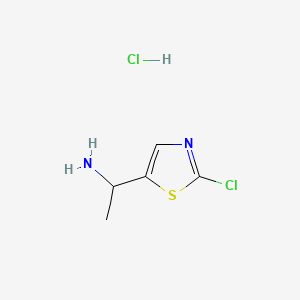
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
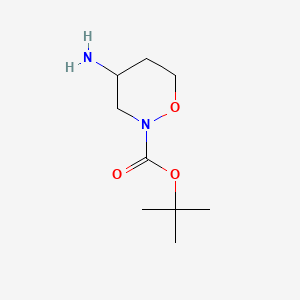
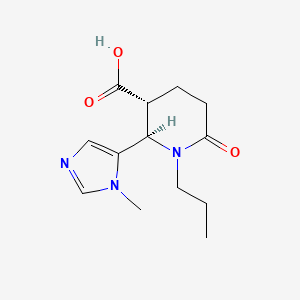
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)

